2-Aminoisocytosine chemical properties and structure
2-Aminoisocytosine chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Aminoisocytosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoisocytosine, also known as isocytosine or 2-amino-4-hydroxypyrimidine, is a pyrimidine nucleobase isomer of cytosine. Its unique hydrogen bonding capabilities and tautomeric nature make it a molecule of significant interest in the fields of chemical biology, drug design, and the study of nucleic acid analogues. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.
Chemical and Physical Properties
2-Aminoisocytosine is typically a white to off-white crystalline solid. Its fundamental properties are summarized in the table below. The compound is noted for its ability to form a complementary base pair with isoguanine, which has implications for the development of expanded genetic systems.
| Property | Value |
| IUPAC Name | 2-amino-1H-pyrimidin-6-one |
| Synonyms | Isocytosine, 2-Amino-4-hydroxypyrimidine, 2-Aminouracil |
| CAS Number | 108-53-2 |
| Molecular Formula | C₄H₅N₃O |
| Molecular Weight | 111.10 g/mol |
| Melting Point | ~275 °C |
| Appearance | White to off-white crystalline powder |
| Predicted pKa | 9.59 ± 0.40 |
Solubility
Solubility is a critical parameter for experimental design and drug development. 2-Aminoisocytosine exhibits limited solubility in water but is soluble in various organic solvents and aqueous solutions under specific conditions.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | 11 mg/mL (99.0 mM)[1] |
| Dimethylformamide (DMF) | Soluble |
| Acetic Acid | Soluble (50 mg/mL with heat)[2] |
| Hot Water | Soluble |
Structure and Tautomerism
The structure of 2-aminoisocytosine is fundamental to its chemical behavior, particularly its ability to engage in specific hydrogen-bonding interactions. A key feature is its existence as multiple tautomers, which can coexist in equilibrium.
Tautomeric Forms
2-Aminoisocytosine primarily exists in an equilibrium between two main tautomeric forms: the amino-oxo form (a lactam) and the amino-hydroxy form (a lactim). The relative population of these tautomers can be influenced by the solvent, pH, and whether the molecule is in solution or in the solid state. The canonical amino-oxo form is generally considered the most stable in polar solvents.[3]
Caption: Tautomeric equilibrium of 2-Aminoisocytosine.
Crystallographic Data
The crystal structure of isocytosine was determined by Sharma and McConnell in 1965.[4] A remarkable finding from this X-ray diffraction study was that the crystals consist of two distinct tautomers coexisting in a 1:1 ratio, hydrogen-bonded to each other to form pairs.[4][5] These pairs further associate into nearly planar tetramers.[4]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 8.745 Å, b = 11.412 Å, c = 10.414 Å |
| β = 94.79° | |
| Molecules per Unit Cell (Z) | 8 |
| Key H-Bond Lengths (Å) | N-H···O: 2.861, 2.904 |
| N-H···N: 2.908, 2.980 |
Spectroscopic Properties
Spectroscopic analysis is essential for the identification and structural elucidation of 2-aminoisocytosine.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Chemical shifts are sensitive to the solvent and the tautomeric form present. The following are typical chemical shifts observed in DMSO-d₆.
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H | ~10.4 (broad s, 1H) | N1-H |
| ~6.4 (broad s, 2H) | -NH₂ | |
| ~6.3 (d, 1H) | C6-H | |
| ~5.0 (d, 1H) | C5-H | |
| ¹³C | ~164 | C4 (C-OH/C=O) |
| ~153 | C2 (C-NH₂) | |
| ~140 | C6 | |
| ~92 | C5 |
Note: Peak positions and multiplicities can vary based on concentration, temperature, and purity.
Infrared (IR) Spectroscopy
FTIR spectroscopy reveals the presence of key functional groups through their characteristic vibrational frequencies. A spectrum is typically acquired using a KBr pellet.
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3100 | N-H stretching (amine, amide) |
| ~3050 | C-H stretching (aromatic) |
| ~1660 | C=O stretching (amide I) |
| ~1600 | C=C, C=N stretching |
| ~1550 | N-H bending (amide II) |
UV-Visible Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the pyrimidine ring and is highly sensitive to pH and tautomeric form.
| Condition (Solvent) | λ_max (nm) |
| 0.1 N HCl (Acidic) | 265 |
| Water (Neutral) | 288, 227 |
| 0.1 N NaOH (Basic) | 278, 240 |
Data sourced from Stimson & Reuter (1945).[6]
Experimental Protocols
Synthesis of 2-Aminoisocytosine
A common and effective method for synthesizing 2-aminoisocytosine is through the condensation of guanidine with a β-keto acid or a related three-carbon precursor like malic acid.[7]
Caption: General workflow for the synthesis of 2-Aminoisocytosine.
Methodology:
-
In Situ Formation of Precursor: Malic acid is slowly added to cold, concentrated sulfuric acid. The sulfuric acid acts as a dehydrating and decarbonylating agent, converting malic acid in situ to 3-oxopropanoic acid (malonaldehydic acid).
-
Condensation: Guanidine (typically from guanidine hydrochloride or nitrate) is added to the acidic mixture. The mixture is heated (e.g., 60-80 °C) for several hours to facilitate the condensation reaction between the guanidine and the 3-oxopropanoic acid, forming the pyrimidine ring.
-
Work-up and Isolation: The reaction mixture is cooled and carefully poured onto ice. The resulting acidic solution is then neutralized with a base, such as ammonium hydroxide or sodium hydroxide, until a precipitate forms.
-
Purification: The crude solid is collected by filtration, washed with cold water, and then purified, typically by recrystallization from hot water or another suitable solvent, to yield pure 2-aminoisocytosine.
Analytical Procedures
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of 2-aminoisocytosine in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR in DMSO-d₆, typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (~200 ppm) and a larger number of scans will be necessary due to the low natural abundance of ¹³C.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic grade KBr. Press the mixture into a translucent pellet using a hydraulic press.
-
Acquisition: Place the pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically over a range of 4000-400 cm⁻¹, and collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.[8] A background spectrum of an empty sample holder or a pure KBr pellet should be collected and subtracted.
References
- 1. selleckchem.com [selleckchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Role of Pseudoisocytidine Tautomerization in Triplex-Forming Oligonucleotides: In Silico and in Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Isocytosine - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
